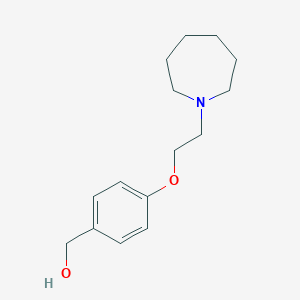

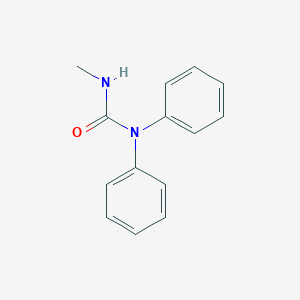

4-Morpholin-4-ylmethylbenzylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds involving 4-Morpholin-4-ylmethylbenzylamine and its derivatives has been explored in various contexts. For instance, a novel organic NLO crystal, morpholin-4-ium p-aminobenzoate, was synthesized by reacting morpholine with 4-aminobenzoic acid, indicating the versatility of morpholine in crystal formation . Another study reported the green polymerization of 4-(oxiran-2-ylmethyl)morpholine, prepared by reacting morpholine with epichlorohydrine, showcasing morpholine's utility in polymer science . Asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate of mosapride, was achieved through a multi-step process involving the regioselective opening of homochiral epichlorohydrin with 4-fluorobenzylamine . These studies demonstrate the diverse synthetic routes and applications of morpholine derivatives in various chemical domains.

Molecular Structure Analysis

X-ray crystallography has been a pivotal tool in determining the molecular structure of morpholine derivatives. The structure of morpholin-4-ium p-aminobenzoate was solved using Direct Methods and refined by full-matrix least-squares technique, revealing its crystallization in a monoclinic system . Similarly, the structure of a 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal complex with carbon tetrachloride was elucidated, showing a shortened intermolecular contact between the nitro group and a chlorine atom of CCl4 . The crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was determined, providing insights into the dihedral angles between different rings in the molecule . These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of these compounds.

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions, as evidenced by the coupling reaction between morpholine and the diazonium ion formed from 4-aminobenzoic acid to yield a compound with a linear triazene moiety . Additionally, the synthesis of 4-(2-Aminoethyl) morpholine derivatives involved reactions with arylsulfonyl chlorides and subsequent reactions with chlorobenzyl chloride or bromobenzyl bromide . These reactions highlight the chemical versatility and reactivity of morpholine-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives have been characterized through various techniques. Thermal stability and decomposition details of morpholin-4-ium p-aminobenzoate were studied through TG/DTA thermograms, while its optical properties were assessed through UV-visible transmission spectra . The polymerization product of 4-(oxiran-2-ylmethyl)morpholine was characterized by intrinsic viscosity, indicating its physical properties relevant to polymer science . The photophysical properties of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine were investigated through absorption and emission spectra, providing insights into its electronic transitions . These studies provide a comprehensive understanding of the physical and chemical behaviors of morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

1. Polymer Synthesis

4-Morpholin-4-ylmethylbenzylamine is used in the synthesis of smart morpholine-functional statistical copolymers. These polymers, synthesized through nitroxide mediated polymerization, exhibit aqueous thermo-responsiveness, indicating potential applications in responsive materials and smart polymers (Lessard, Savelyeva, & Maríc, 2012).

2. Drug Development

It is a key component in the synthesis of inhibitors for DNA-dependent protein kinase (DNA-PK), demonstrating significant potential in enhancing the effectiveness of radiotherapy in cancer treatment (Cano et al., 2010).

3. Synthesis of Enantiomers

4-Morpholin-4-ylmethylbenzylamine is used in the asymmetric synthesis of enantiomers in pharmaceutical compounds, indicating its utility in producing chiral molecules for drug development (Kato, Morie, Harada, & Matsumoto, 1994).

4. Thrombin Inhibition

It forms part of the structural motif in new thrombin inhibitors, which have potential applications in anticoagulation therapy and cardiovascular disease management (Nilsson et al., 2003).

5. Neurokinin-1 Receptor Antagonism

This compound has been incorporated in the development of neurokinin-1 receptor antagonists with potential therapeutic applications in treating emesis and depression (Harrison et al., 2001).

6. Crystal Structure Analysis

The compound is utilized in crystallographic studies, aiding in understanding molecular interactions and structure-function relationships in various chemical compounds (Banu et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-(morpholin-4-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMQHFNPBREFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383721 | |

| Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholin-4-ylmethylbenzylamine | |

CAS RN |

91271-84-0 | |

| Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(morpholin-4-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)